{[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate
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Overview
Description
{[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate is a palladium-based compound that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which includes a palladium center coordinated with a diphenylphosphanyl biphenyl ligand. It is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate typically involves the reaction of a palladium precursor with a diphenylphosphanyl biphenyl ligand. One common method involves the use of palladium acetate as the palladium source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired palladium complex .
Industrial Production Methods
In an industrial setting, the production of {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
{[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The ligand can be substituted with other phosphine ligands or other coordinating groups.
Common Reagents and Conditions
Common reagents used in reactions involving {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as sodium borohydride or hydrazine.
Substituting agents: Such as other phosphine ligands or halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield higher oxidation state palladium complexes, while reduction reactions yield lower oxidation state species .
Scientific Research Applications
{[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate has a wide range of applications in scientific research, including:
Chemistry: It is widely used as a catalyst in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate involves the coordination of the palladium center with the diphenylphosphanyl biphenyl ligand. This coordination facilitates the activation of substrates and the formation of reactive intermediates, which then undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate include:
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A chiral diphosphine ligand used in asymmetric catalysis.
2,2’-Bis(diphenylphosphino)methyl-1,1’-biphenyl: Another diphosphine ligand with similar applications in catalysis.
Uniqueness
What sets {[2’-(Diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladioacetate apart is its specific structure and coordination environment, which provide unique catalytic properties. Its ability to facilitate a wide range of chemical reactions with high efficiency and selectivity makes it a valuable tool in both academic and industrial research .
Properties
Molecular Formula |
C27H24O2PPd- |
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Molecular Weight |
517.9 g/mol |
IUPAC Name |
acetic acid;[2-(2-methanidylphenyl)phenyl]-diphenylphosphane;palladium |
InChI |
InChI=1S/C25H20P.C2H4O2.Pd/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22;1-2(3)4;/h2-19H,1H2;1H3,(H,3,4);/q-1;; |
InChI Key |
DDMBKDQUOPEPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.[CH2-]C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
Origin of Product |
United States |
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